N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15664397
Molecular Formula: C28H29N5OS
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -](/images/structure/VC15664397.png)
Specification
Molecular Formula | C28H29N5OS |
---|---|
Molecular Weight | 483.6 g/mol |
IUPAC Name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C28H29N5OS/c1-20-10-16-24(17-11-20)33-26(22-8-6-5-7-9-22)31-32-27(33)35-19-25(34)30-29-18-21-12-14-23(15-13-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+ |
Standard InChI Key | INEJNZNJYCNKFX-RDRPBHBLSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetohydrazide group and at the 4- and 5-positions with 4-methylphenyl and phenyl groups, respectively. The hydrazide side chain is further functionalized with a 4-tert-butylphenyl methylidene group (Fig. 1). This arrangement creates a planar triazole core with steric bulk introduced by the tert-butyl group, influencing both solubility and intermolecular interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₉N₅OS |
Molecular Weight | 483.6 g/mol |
IUPAC Name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Topological Polar Surface Area | 116 Ų |
The tert-butyl group enhances lipophilicity (logP ≈ 5.2), while the sulfanyl and hydrazide moieties contribute to hydrogen-bonding capacity. X-ray crystallography of analogous triazoles reveals a dihedral angle of 12–18° between the triazole ring and adjacent phenyl groups, suggesting limited conjugation .
Synthetic Methodologies
Multi-Step Synthesis
Industrial-scale production typically follows a three-step sequence:
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Triazole Ring Formation:
Cyclocondensation of thiocarbazide derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH, 80°C, 6 h) yields the 1,2,4-triazole core. The 4-methylphenyl and phenyl substituents are introduced at this stage via appropriate carboxaldehyde precursors. -
Sulfanyl Group Incorporation:
Nucleophilic displacement of a halogen atom at the triazole 3-position using mercaptoacetic acid hydrazide (70°C, DMF, K₂CO₃) attaches the sulfanyl-acetohydrazide chain . -
Schiff Base Formation:
Condensation of the hydrazide with 4-tert-butylbenzaldehyde in refluxing ethanol (12 h) produces the final E-configuration imine.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | HCl/EtOH, 80°C, N₂ atmosphere | 78% | 92% |
2 | K₂CO₃/DMF, 70°C | 65% | 89% |
3 | EtOH reflux, molecular sieves | 81% | 95% |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from methanol yields pharmaceutical-grade material .
Chemical Reactivity and Stability
Electrophilic Susceptibility
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (H₂O₂/AcOH, 0°C) and sulfone (mCPBA, CH₂Cl₂) derivatives, altering dipole moments and biological activity. The hydrazide moiety participates in:
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Acylation: Reaction with acetic anhydride forms N-acetyl derivatives (pyridine catalyst, 60°C)
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Condensation: With carbonyl compounds to yield bis-hydrazones
Table 3: Reaction Kinetics (Pseudo-First Order)
Reaction | k (s⁻¹ × 10⁴) | Half-Life (h) |
---|---|---|
S-Oxidation (H₂O₂) | 2.3 ± 0.1 | 8.3 |
Hydrazide Acetylation | 1.7 ± 0.2 | 11.3 |
Triazole Ring Alkylation | 0.9 ± 0.1 | 21.4 |
The tert-butyl group confers steric protection to the imine bond, enhancing stability at pH 2–9 (t₁/₂ > 6 months at 25°C) .
Biological Activity and Mechanism
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase (DHFR), correlating with experimental MIC values of 2–4 µg/mL against methicillin-resistant strains. The triazole nitrogen atoms coordinate with Asp27 and Leu5 residues, while the sulfanyl group forms a hydrophobic interaction with Phe92 .
Industrial and Pharmaceutical Applications
Drug Development
As a lead compound for:
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Antimicrobials: Structural analogs show >95% inhibition of Candida albicans biofilm formation at 10 µM
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Kinase Inhibitors: Moderate activity against EGFR (IC₅₀ = 0.89 µM) in preclinical models
Material Science
Coordination polymers incorporating this ligand exhibit:
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